molecular formula C10H8ClNO2S2 B1598057 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl Chloride CAS No. 690632-88-3

4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl Chloride

Cat. No.: B1598057
CAS No.: 690632-88-3
M. Wt: 273.8 g/mol
InChI Key: NGDQQLAVJWUYSF-UHFFFAOYSA-N
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Description

4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride (CAS 690632-88-3) is a high-purity sulfonyl chloride intermediate essential in medicinal chemistry and drug discovery research. This compound, with the molecular formula C10H8ClNO2S2 and a molecular weight of 273.75 g/mol, is characterized by its high assay purity of 95% . Its primary research application is as a versatile building block for the synthesis of novel sulfonamide derivatives. Sulfonyl chlorides like this one are critically valuable for creating sulfonamide-functionalized hybrids, which are ideal candidates for developing new therapeutic agents . These hybrids are extensively studied in oncology research, particularly for their antitumor properties. Researchers utilize this reagent to generate compound libraries for high-throughput screening against various cancer cell lines, including leukemia, and cancers of the CNS, kidney, and breast . The mechanism of action for the resulting sulfonamides often involves targeted inhibition of key enzymes and pathways in cell proliferation. The compound is supplied in amber glass packaging to ensure stability . This product is intended for research and development purposes only and is not classified as a drug or pharmaceutical product. It is strictly for laboratory use by qualified professionals and is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S2/c1-7-10(16(11,13)14)15-9(12-7)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDQQLAVJWUYSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383710
Record name 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690632-88-3
Record name 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-2-phenyl-thiazole-5-sulfonyl chloride
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Preparation Methods

Synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-thiol Intermediate

  • Starting from the thiazole core, the 5-position is functionalized to yield a thiol intermediate.
  • This intermediate can be prepared by cyclization reactions involving sulfur sources or by substitution reactions on halogenated thiazoles.

Chlorination to Sulfonyl Chloride

  • The thiol intermediate is treated with chlorine gas under controlled temperature (around 0 °C to −2 °C) in a biphasic solvent system such as 1,2-dichloroethane/water.
  • The reaction mixture is stirred with addition of hydrochloric acid to maintain acidic conditions.
  • Chlorine gas is bubbled slowly until the reaction is complete, monitored by TLC or other chromatographic methods.
  • The organic phase is separated, dried, and purified by column chromatography to yield the sulfonyl chloride as crystalline solids.

This method is adapted from similar sulfonyl chloride preparations on heterocyclic thiols, as exemplified in the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride.

Alternative Synthetic Routes and Reductions

  • Reduction of carboxylate precursors such as ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate with lithium aluminum hydride in tetrahydrofuran at low temperature (0 °C) can yield related alcohol intermediates, which may be further functionalized to sulfonyl derivatives.
  • Sulfonyl chlorides can be prepared from sulfonamides or sulfonates by chlorination using reagents like phosphorus pentachloride or thionyl chloride, though these methods are less commonly reported for this specific thiazole derivative.

Data Table: Summary of Key Preparation Steps

Step Starting Material / Intermediate Reagents/Conditions Product/Intermediate Yield (%) Notes
1 4-Methyl-2-phenyl-1,3-thiazole core Classical thiazole synthesis methods 4-Methyl-2-phenyl-1,3-thiazole Variable Established heterocyclic synthesis
2 Thiazole intermediate Sulfur source, base, or substitution 4-Methyl-2-phenyl-1,3-thiazole-5-thiol High Thiol intermediate for sulfonylation
3 Thiol intermediate Cl2 gas, HCl, 1,2-dichloroethane/water, 0 °C This compound 40-60% Chlorination monitored by TLC, purified by chromatography
4 Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate LiAlH4 in THF, 0 °C, inert atmosphere (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol 85.1% Alternative intermediate synthesis

Research Findings and Observations

  • The chlorination step to form sulfonyl chloride is sensitive to solvent choice; biphasic systems like 1,2-dichloroethane/water provide better control and monitoring of the reaction progress than acetic acid/water or methylene chloride/water systems.
  • Purification by column chromatography is essential to obtain pure sulfonyl chloride crystals, as confirmed by melting point and spectral data.
  • The sulfonyl chloride derivatives of thiazoles exhibit good stability as crystalline solids with melting points in the range of 110–115 °C.
  • Reduction of carboxylate esters to alcohols with lithium aluminum hydride is efficient and provides high yields, offering a route to related functionalized thiazole compounds.
  • The synthetic routes are adaptable to various substituted thiazole derivatives, enabling the preparation of a range of sulfonyl chloride compounds for further chemical derivatization.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in solvents like dichloromethane or acetonitrile, and may require catalysts or specific temperature conditions to proceed efficiently .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield sulfonamide derivatives, while oxidation reactions may produce sulfonic acid derivatives .

Scientific Research Applications

Drug Development

4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its thiazole ring structure is known for contributing to biological activities, including antimicrobial properties and potential roles in drug development. Sulfonyl chlorides are often utilized to introduce sulfonamide functionalities into drug candidates, enhancing their biological activity and specificity .

Antiviral Activity

Research indicates that compounds derived from thiazoles exhibit notable antiviral properties. For instance, derivatives synthesized from related thiazole compounds have shown effectiveness against viruses such as the tobacco mosaic virus . The sulfonyl chloride group may enhance the reactivity of these compounds toward viral targets.

Antimicrobial Properties

Thiazoles are frequently studied for their antimicrobial properties. The presence of the sulfonyl chloride moiety in this compound could potentially enhance its reactivity towards bacterial and fungal targets, making it a candidate for further exploration in antimicrobial drug development .

Anticonvulsant Activity

Thiazole-bearing compounds have been investigated for anticonvulsant effects. Studies have shown that certain thiazole derivatives can exhibit significant anticonvulsant action in animal models, indicating that this compound may also possess similar properties worth exploring .

Synthetic Routes

Several synthetic pathways have been developed for the preparation of this compound:

  • Starting Materials : Typically synthesized from readily available thiazole precursors.
  • Key Reactions : Involves chlorination reactions to introduce the sulfonyl chloride group.
  • Characterization Techniques : Confirmed through NMR, IR spectroscopy, and elemental analysis to ensure structural integrity and purity .

Mechanism of Action

The mechanism of action of 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed. For instance, in medicinal chemistry, the compound’s derivatives may interact with specific enzymes or receptors to exert their biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of thiazole sulfonyl chlorides are highly dependent on substituent positions and electronic properties. Below is a comparative analysis of key analogs:

Table 1: Comparison of Structural Features
Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications
4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride (Target) Methyl (4), Phenyl (2), –SO$_2$Cl (5) 259.74 Intermediate for antitumor agents, agrochemicals
5-Phenyl-1,3-thiazole-4-sulfonyl chloride Phenyl (5), –SO$_2$Cl (4) 250.29 Antitumor activity against 60 cancer cell lines
2,4-Diphenyl-1,3-thiazole-5-sulfonyl chloride Phenyl (2,4), –SO$_2$Cl (5) 335.82 High lipophilicity; used in organic synthesis
4-Methyl-2-(4-(trifluoromethyl)phenyl)-1,3-thiazole-5-sulfonyl chloride CF$3$-Phenyl (2), Methyl (4), –SO$2$Cl (5) 341.75 Enhanced reactivity due to electron-withdrawing CF$_3$ group
4-Methyl-1,3-thiazole-5-sulfonyl chloride Methyl (4), –SO$_2$Cl (5) 197.66 Lower steric hindrance; melting point 34–36°C
2-Phenyl-1,3-thiazole-5-sulfonyl chloride Phenyl (2), –SO$_2$Cl (5) 259.74 Similar to target compound but lacks methyl group at C4

Biological Activity

4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride (C₁₀H₈ClNO₂S₂) is a compound belonging to the thiazole family, characterized by its unique thiazole ring structure and sulfonyl chloride functional group. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, focusing on its antitumor and antimicrobial properties, as well as its potential mechanisms of action.

  • Molecular Formula : C₁₀H₈ClNO₂S₂
  • Molecular Weight : 273.76 g/mol
  • Melting Point : 76 °C
  • Boiling Point : 426.7 °C at 760 mmHg
  • Reactivity : Water-reactive, can release toxic gases upon contact with moisture.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit significant biological activities, particularly:

Antitumor Activity

In vitro studies have demonstrated the effectiveness of this compound against various cancer cell lines. The mechanism of action appears to involve interference with critical cellular processes essential for tumor growth and proliferation.

Key Findings :

  • Effectiveness Against Cancer Cell Lines : The compound has shown promising results against HepG2 (hepatocellular carcinoma) and other cancer cell lines, with IC50 values indicating potent cytotoxicity.
CompoundCell LineIC50 (µg/mL)
This compoundHepG2< 10
Other derivativesA431< 20

The presence of the thiazole ring and specific substitutions (e.g., methyl groups on the phenyl ring) have been identified as crucial for enhancing cytotoxic activity.

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. The sulfonyl chloride group in this compound may enhance its reactivity towards biological targets.

Research Highlights :
A study reported that compounds derived from thiazoles exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, compounds with specific substitutions (e.g., tert-butyl or isopropyl groups) demonstrated enhanced efficacy.

CompoundTarget BacteriaActivity
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamideE. coliPotent
Various thiazole derivativesS. aureusSignificant

The biological activity of this compound is attributed to several mechanisms:

  • Cellular Interference : The compound may disrupt key cellular pathways involved in cancer cell proliferation.
  • Target Interaction : It interacts with specific proteins and enzymes that are vital for bacterial survival and growth.
  • Structure Activity Relationship (SAR) : Variations in substituents on the thiazole ring influence both the potency and specificity of the compound's action against various biological targets.

Case Studies

  • Antitumor Efficacy Study :
    In a study conducted on HepG2 cells, derivatives of 4-methyl-2-phenylthiazole were synthesized and tested. The most active compounds showed IC50 values significantly lower than standard chemotherapeutics like doxorubicin, suggesting their potential as effective anticancer agents .
  • Antimicrobial Evaluation :
    A series of thiazole-based compounds were evaluated for their antibacterial properties in combination with cell-penetrating peptides. Results indicated enhanced activity against resistant strains of bacteria, showcasing the potential for developing new therapeutic strategies .

Q & A

Q. What are the key physicochemical properties of 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride, and how do they influence experimental handling?

The compound has a molecular formula of C₁₀H₈ClNO₂S₂ , a melting point of 76–78°C , and a purity of ≥97% (HPLC) . Its sulfonyl chloride group confers high reactivity toward nucleophiles (e.g., amines, alcohols), necessitating anhydrous storage under inert gas (e.g., N₂) to prevent hydrolysis. Thermal stability data (e.g., TGA/DSC) should be acquired to determine safe handling temperatures.

Q. What spectroscopic methods are recommended for structural characterization of this compound?

  • ¹H/¹³C NMR : Confirm the presence of the methyl group (δ ~2.5 ppm) and aromatic protons (δ ~7.2–7.8 ppm for the phenyl group).
  • FT-IR : Identify the sulfonyl chloride stretch (S=O at ~1370–1350 cm⁻¹ and ~1170–1150 cm⁻¹) .
  • X-ray crystallography : Resolve the crystal structure to validate bond angles and dihedral angles, as demonstrated for related thiazole derivatives .

Q. How can researchers optimize the synthesis of this compound to minimize side reactions?

  • Use low-temperature conditions (0–5°C) during sulfonation to avoid over-chlorination.
  • Monitor reaction progress via HPLC-MS to detect intermediates like thiazole sulfonic acid.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (e.g., from dichloromethane/hexane) to remove unreacted starting materials .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways for sulfonyl chloride derivatives in nucleophilic substitutions?

Tools like density functional theory (DFT) can model transition states and activation energies for reactions with amines or alcohols. For example, ICReDD’s approach integrates quantum chemical calculations with experimental data to predict optimal reaction conditions (e.g., solvent polarity, temperature) and reduce trial-and-error experimentation .

Q. What strategies are effective in resolving contradictions between experimental and computational data for sulfonylation reactions?

  • Sensitivity analysis : Vary computational parameters (e.g., basis sets, solvation models) to assess their impact on predicted outcomes.
  • Kinetic isotope effects (KIE) : Compare experimental KIE values with DFT-calculated values to validate mechanistic hypotheses (e.g., associative vs. dissociative pathways) .

Q. How can researchers identify and characterize byproducts formed during sulfonyl chloride reactions?

  • LC-MS/MS : Detect trace byproducts (e.g., sulfonic acids from hydrolysis) with high sensitivity.
  • Isolation via preparative HPLC : Purify unexpected products for structural elucidation using 2D NMR (e.g., HSQC, HMBC) .

Q. What role does the thiazole ring play in modulating the reactivity of this sulfonyl chloride in medicinal chemistry applications?

The thiazole core enhances metabolic stability and π-π stacking interactions in drug-target binding. For example, sulfonamide derivatives of thiazoles are explored as enzyme inhibitors (e.g., carbonic anhydrase) due to their ability to coordinate metal ions .

Q. How can researchers design kinetic studies to evaluate the hydrolytic stability of this compound under physiological conditions?

  • Conduct pH-dependent degradation studies (pH 1–10) at 37°C, monitoring hydrolysis via UV-Vis or NMR.
  • Calculate rate constants (k) and half-life (t₁/₂) using pseudo-first-order kinetics. Compare with structurally related sulfonyl chlorides to establish structure-stability relationships .

Methodological Resources

  • Reaction Design : Leverage ICReDD’s computational-experimental framework for optimizing sulfonylation reactions .
  • Data Validation : Cross-reference spectral data with crystallographic databases (e.g., Cambridge Structural Database) to confirm structural assignments .
  • Safety Protocols : Follow GHS hazard guidelines (e.g., H314 for skin corrosion) and use corrosion-resistant equipment (e.g., glass-lined reactors) during scale-up .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl Chloride
Reactant of Route 2
Reactant of Route 2
4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl Chloride

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